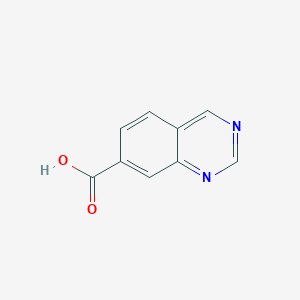

Quinazoline-7-carboxylic acid

Übersicht

Beschreibung

Quinazoline-7-carboxylic acid is an organic compound with the molecular formula C9H6N2O2. It is a derivative of quinazoline, a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. This compound is notable for its applications in various fields, including medicinal chemistry and material science, due to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

-

Classical Synthesis: : One of the traditional methods to synthesize quinazoline-7-carboxylic acid involves the cyclization of anthranilic acid derivatives with formamide. This reaction typically requires heating under reflux conditions to facilitate the formation of the quinazoline ring.

-

Modern Synthetic Approaches: : Recent advancements have introduced more efficient methods, such as microwave-assisted synthesis, which significantly reduces reaction time and improves yield. For instance, the reaction of 2-aminobenzamide with formic acid under microwave irradiation can produce this compound in high yields.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and scalability. The process typically includes the following steps:

Raw Material Preparation: Purification of starting materials such as anthranilic acid.

Reaction: Conducting the cyclization reaction under controlled temperature and pressure conditions.

Purification: Using techniques like crystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

-

Oxidation: : Quinazoline-7-carboxylic acid can undergo oxidation reactions to form this compound derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

-

Reduction: : Reduction of this compound typically involves the use of reducing agents such as lithium aluminum hydride, leading to the formation of quinazoline derivatives with reduced functional groups.

-

Substitution: : This compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups. Reagents like thionyl chloride can convert the carboxylic acid into an acyl chloride, which can then react with nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of a base.

Major Products

Oxidation: this compound derivatives with additional oxygen-containing functional groups.

Reduction: Reduced quinazoline derivatives.

Substitution: Quinazoline derivatives with various substituents replacing the carboxylic acid group.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Applications

Quinazoline-7-carboxylic acid serves as a critical building block in the synthesis of more complex quinazoline derivatives. These derivatives are utilized in various chemical reactions, allowing researchers to explore new compounds with potential biological activities. The ability to modify the quinazoline structure facilitates the development of tailored compounds for specific applications in drug discovery and development.

Table 1: Common Derivatives and Their Applications

| Derivative | Application |

|---|---|

| 4-Aminothis compound | Antimicrobial and anticancer properties |

| Quinazolinone-7-carboxamide | Inhibition of soluble epoxide hydrolase (sEH) |

| Anilinoquinazoline-based acids | Carbonic anhydrase inhibition and anticancer activity |

Biological Activities

The biological activities of this compound derivatives are extensive:

- Enzyme Inhibition : Quinazoline derivatives have been studied for their potential as enzyme inhibitors, particularly targeting soluble epoxide hydrolase (sEH). Inhibition of sEH is linked to reduced inflammation and improved cardiovascular health, making these compounds promising candidates for therapeutic development .

- Anticancer Properties : Research has demonstrated that quinazoline derivatives exhibit potent anticancer effects across various cancer cell lines. For instance, novel quinazolinone derivatives have shown effectiveness against multiple cancer types, indicating their potential as broad-spectrum anticancer agents .

- Antimicrobial Activity : Some quinazoline derivatives have displayed antimicrobial properties, suggesting their utility in combating bacterial and fungal infections .

Pharmacological Applications

This compound derivatives have been explored for multiple pharmacological applications:

- Anti-inflammatory Agents : Compounds derived from this compound are being investigated for their ability to inhibit inflammatory pathways, offering potential treatments for conditions like arthritis and other inflammatory diseases .

- Kinase Inhibitors : Several quinazoline derivatives have been identified as kinase inhibitors, which are crucial in regulating various cellular processes. This makes them relevant in cancer treatment strategies where kinase activity is dysregulated .

Case Study 1: sEH Inhibition

A study synthesized novel amide analogues of quinazolinone-7-carboxylic acid that demonstrated selective inhibition of sEH with IC50 values ranging from 0.30 to 0.66 μM. These findings suggest that modifications to the quinazoline scaffold can enhance its inhibitory potency against specific targets involved in inflammatory responses .

Case Study 2: Anticancer Activity

In another study, a library of anilinoquinazoline-based carboxylic acids was evaluated for anticancer activity against 56 cell lines. One compound emerged as the second most active against a wide range of tumor types, highlighting the potential of these derivatives in cancer therapy .

Wirkmechanismus

The mechanism by which quinazoline-7-carboxylic acid exerts its effects often involves the inhibition of specific enzymes. For example, in cancer research, derivatives of this compound can inhibit tyrosine kinases, enzymes that play a crucial role in cell signaling and growth. By blocking these enzymes, the compounds can potentially halt the proliferation of cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinazoline: The parent compound, lacking the carboxylic acid group.

Quinoxaline: An isomeric compound with nitrogen atoms in different positions.

Cinnoline: Another isomer with a different arrangement of nitrogen atoms.

Phthalazine: A related compound with a similar bicyclic structure but different nitrogen placement.

Uniqueness

Quinazoline-7-carboxylic acid is unique due to its specific functional group placement, which imparts distinct reactivity and biological activity. This makes it particularly useful in applications where precise chemical modifications are required.

By understanding the properties and applications of this compound, researchers can continue to explore its potential in various scientific and industrial fields.

Biologische Aktivität

Quinazoline-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound belongs to a class of compounds known for their pharmacological potential. Its structure allows for various modifications, leading to derivatives with enhanced biological activities. The compound primarily functions as an enzyme inhibitor and has shown promise in treating inflammatory and cardiovascular diseases.

The primary mechanism of action for this compound involves its role as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme metabolizes epoxyeicosatrienoic acids (EETs), which are beneficial in reducing inflammation and oxidative stress. By inhibiting sEH, this compound helps maintain elevated levels of EETs, thus exerting anti-inflammatory effects and improving endothelial function .

Biological Activities

This compound exhibits a range of biological activities, including:

- Anti-inflammatory : Inhibition of sEH leads to reduced inflammation.

- Anticancer : Various derivatives have shown cytotoxic effects against cancer cell lines.

- Cardiovascular protection : By modulating EET levels, it contributes to cardiovascular health.

- Antimicrobial : Some derivatives demonstrate antimicrobial properties.

1. Inhibition of Soluble Epoxide Hydrolase

A study identified several quinazolinone derivatives that selectively inhibit sEH with IC50 values ranging from 0.30 to 0.66 μM. These compounds were designed to enhance the inhibitory potency while minimizing off-target effects associated with other pathways .

2. Antitumor Activity

Research involving quinazoline derivatives assessed their anti-proliferative activity against various human cancer cell lines. For instance, compound 8c demonstrated significant disruption of microtubules in MCF-7 cells, leading to nuclear fragmentation and cell cycle arrest at the G2/M phase, with an IC50 value of 38.38 μM .

3. Carbonic Anhydrase Inhibition

Quinazoline-based carboxylic acids have also been evaluated for their inhibitory effects on human carbonic anhydrases (hCAs), which play a crucial role in various physiological processes. Compounds showed inhibition constants (KIs) ranging from 0.25 to 9.0 μM against different isoforms, indicating potential applications in cancer therapy .

Comparative Analysis of Quinazoline Derivatives

The following table summarizes the biological activity and IC50 values of selected quinazoline derivatives:

| Compound | Target Enzyme | IC50 Value (μM) | Activity Type |

|---|---|---|---|

| This compound | Soluble Epoxide Hydrolase (sEH) | 0.30 - 0.66 | Anti-inflammatory |

| Compound 8c | Microtubules | 38.38 | Antitumor |

| Compound 6a | Human Carbonic Anhydrase XII | 0.25 - 9.0 | Anticancer |

Eigenschaften

IUPAC Name |

quinazoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)6-1-2-7-4-10-5-11-8(7)3-6/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKXVESHUPPYMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN=C2C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501309082 | |

| Record name | 7-Quinazolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234616-41-1 | |

| Record name | 7-Quinazolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Quinazolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.